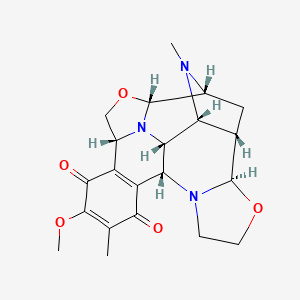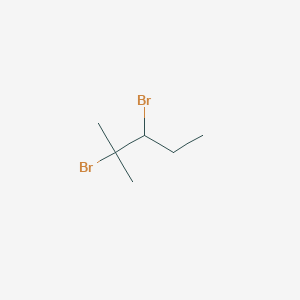
2,3-Dibromo-2-methylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-2-methylpentane is an organic compound with the molecular formula C₆H₁₂Br₂. It is a halogenated alkane, specifically a dibromo derivative of methylpentane. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Dibromo-2-methylpentane can be synthesized through the bromination of 2-methylpentane. The reaction typically involves the addition of bromine (Br₂) to 2-methylpentane in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions of the methylpentane chain .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The bromination reaction is monitored closely to prevent over-bromination and to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibromo-2-methylpentane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes. .
Common Reagents and Conditions
Nucleophiles: Hydroxide (OH⁻), cyanide (CN⁻), amines (NH₂)
Bases: Potassium tert-butoxide (t-BuOK), sodium hydroxide (NaOH)
Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone
Major Products Formed
Substitution Products: 2-methyl-2-pentanol, 2-methyl-2-pentanenitrile
Elimination Products: 2-methyl-2-pentene
Applications De Recherche Scientifique
2,3-Dibromo-2-methylpentane is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential use in the development of pharmaceuticals.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Biological Studies: The compound is used to study the effects of halogenated alkanes on biological systems.
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-2-methylpentane involves its reactivity as a halogenated alkane. The bromine atoms make the compound susceptible to nucleophilic substitution and elimination reactions. In nucleophilic substitution, the bromine atoms are replaced by nucleophiles, while in elimination reactions, the bromine atoms are removed along with hydrogen atoms to form alkenes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dibromo-3-methylpentane
- 2,3-Dibromo-2,3-dimethylbutane
- 1,3-Dibromo-2-methylpropane
- 2,4-Dibromo-2-methylpentane
Uniqueness
2,3-Dibromo-2-methylpentane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to other dibromo alkanes, it has distinct steric and electronic properties that make it a valuable compound in synthetic organic chemistry.
Propriétés
Numéro CAS |
54305-88-3 |
|---|---|
Formule moléculaire |
C6H12Br2 |
Poids moléculaire |
243.97 g/mol |
Nom IUPAC |
2,3-dibromo-2-methylpentane |
InChI |
InChI=1S/C6H12Br2/c1-4-5(7)6(2,3)8/h5H,4H2,1-3H3 |
Clé InChI |
RKAVGFXDDBJGEI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(C)(C)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


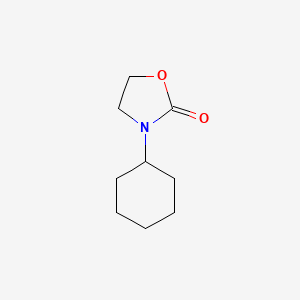

![3-Ethyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B14629074.png)
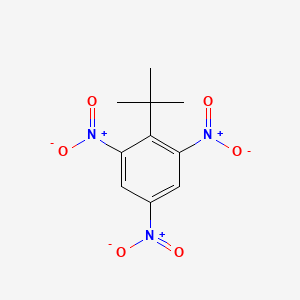
![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]cyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B14629090.png)
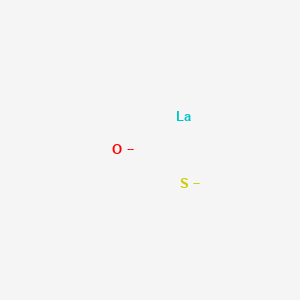


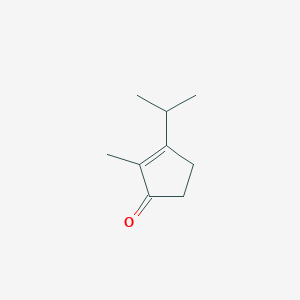
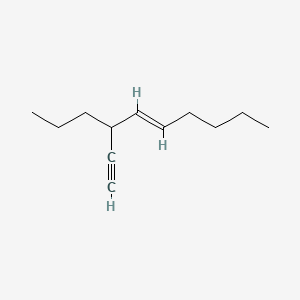

![Diethyl N-[(2-cyanohydrazinyl)methylidene]phosphoramidate](/img/structure/B14629136.png)

